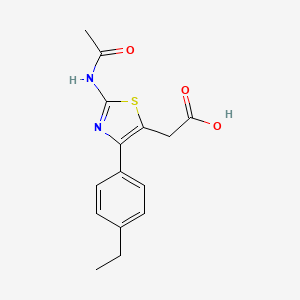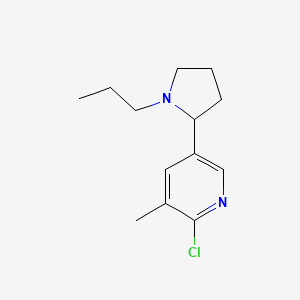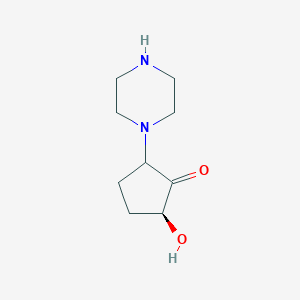
2-((2-Fluorophenoxy)methyl)thiazole-4-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-((2-Fluorophenoxy)methyl)thiazole-4-carboxylic acid is a compound that belongs to the thiazole family, which is characterized by a five-membered ring containing both sulfur and nitrogen atoms. Thiazole derivatives are known for their diverse biological activities and are found in various medicinally relevant molecules .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-((2-Fluorophenoxy)methyl)thiazole-4-carboxylic acid typically involves the reaction of 2-fluorophenol with thiazole-4-carboxylic acid under specific conditions. The reaction may require the use of a base such as potassium carbonate and a solvent like dimethylformamide (DMF). The mixture is usually heated to facilitate the reaction .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the desired product with high purity .
Análisis De Reacciones Químicas
Types of Reactions
2-((2-Fluorophenoxy)methyl)thiazole-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the fluorine atom can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted thiazole derivatives.
Aplicaciones Científicas De Investigación
2-((2-Fluorophenoxy)methyl)thiazole-4-carboxylic acid has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate for various diseases.
Industry: Utilized in the development of new materials and chemical processes
Mecanismo De Acción
The mechanism of action of 2-((2-Fluorophenoxy)methyl)thiazole-4-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in disease pathways, leading to therapeutic effects .
Comparación Con Compuestos Similares
Similar Compounds
- 2-Methylthiazole-4-carboxylic acid
- 2-(2-Chlorophenoxy)methylthiazole-4-carboxylic acid
- 2-(4-Pyridyl)thiazole-4-carboxylic acid
Uniqueness
2-((2-Fluorophenoxy)methyl)thiazole-4-carboxylic acid is unique due to the presence of the fluorine atom, which can enhance its biological activity and stability. The fluorine atom can also influence the compound’s lipophilicity and membrane permeability, making it a valuable candidate for drug development .
Propiedades
Fórmula molecular |
C11H8FNO3S |
|---|---|
Peso molecular |
253.25 g/mol |
Nombre IUPAC |
2-[(2-fluorophenoxy)methyl]-1,3-thiazole-4-carboxylic acid |
InChI |
InChI=1S/C11H8FNO3S/c12-7-3-1-2-4-9(7)16-5-10-13-8(6-17-10)11(14)15/h1-4,6H,5H2,(H,14,15) |
Clave InChI |
ZJQHFPNNTRJURQ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C(=C1)OCC2=NC(=CS2)C(=O)O)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-(8-Nitro-3,4-dihydro-2H-benzo[b][1,4]dioxepin-7-yl)ethanone](/img/structure/B11814263.png)

![2-Cyano-3-[1-(2,3-dichlorophenyl)-2,5-dimethylpyrrol-3-yl]prop-2-enoic acid](/img/structure/B11814270.png)



![7-Amino-4-oxo-3-propyl-1,4-dihydropyrazolo[5,1-c][1,2,4]triazine-8-carbonitrile](/img/structure/B11814297.png)
![4-(4-{[2-Chloro-5-(trifluoromethyl)phenyl]sulfonyl}piperazin-1-yl)-4-oxobut-2-enoic acid](/img/structure/B11814302.png)
![bis[(1S,2S,5S)-2-methoxycarbonyl-6,6-dimethyl-3-azabicyclo[3.1.0]hexan-1-yl] (2S,3S)-2,3-bis[(4-methylbenzoyl)oxy]butanedioate](/img/structure/B11814304.png)


![3-Benzothiazol-2-yl-4-[3-(4-chloro-phenoxy)-phenyl]-but-3-enoic acid](/img/structure/B11814346.png)

